N-(3-(benzofuran-2-yl)propyl)-5-chloro-2-methoxybenzenesulfonamide
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Overview
Description
Benzofuran derivatives are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran rings can be constructed using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives can be obtained through various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Scientific Research Applications
- Benzofuran derivatives have been investigated for their anti-tumor properties. These compounds exhibit cytotoxic effects on cancer cells, making them potential candidates for cancer therapy .
- Benzofuran compounds often possess antibacterial activity. Researchers have explored their potential as antimicrobial agents .
- Oxidative stress plays a role in various diseases. Benzofuran derivatives, including our compound of interest, may exhibit antioxidant effects .
- Benzofuran derivatives have been investigated for their anti-viral activity. Our compound might have implications in viral infections, including hepatitis C .
- Benzofuran compounds are considered natural drug lead compounds due to their diverse bioactivities .
- Researchers have developed innovative methods for constructing benzofuran rings. For instance, free radical cyclization cascades and proton quantum tunneling have been explored .
Anti-Tumor Activity
Antibacterial Applications
Anti-Oxidative Properties
Anti-Viral Potential
Drug Lead Compound Exploration
Synthetic Chemistry and Novel Methods
Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering new benzofuran derivatives and studying their biological activities and potential applications.
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-5-chloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c1-23-17-9-8-14(19)12-18(17)25(21,22)20-10-4-6-15-11-13-5-2-3-7-16(13)24-15/h2-3,5,7-9,11-12,20H,4,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVMOJJCXUKKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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